
Methyl tris(4-methylphenyl)stannanecarbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl tris(4-methylphenyl)stannanecarbodithioate is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl tris(4-methylphenyl)stannanecarbodithioate typically involves the reaction of 4-methylphenylmagnesium bromide with tin(IV) chloride, followed by the addition of carbon disulfide and methyl iodide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl tris(4-methylphenyl)stannanecarbodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where one or more of the 4-methylphenyl groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different substituents.
科学的研究の応用
Methyl tris(4-methylphenyl)stannanecarbodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of methyl tris(4-methylphenyl)stannanecarbodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
類似化合物との比較
Similar Compounds
Methyl tris(4-methylphenyl)phosphonium iodide: Similar in structure but contains phosphorus instead of tin.
Tris(4-methylphenyl)methane: Contains a central carbon atom instead of tin.
Tris(4-methylphenyl)borane: Contains boron instead of tin.
Uniqueness
Methyl tris(4-methylphenyl)stannanecarbodithioate is unique due to the presence of the tin atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
特性
CAS番号 |
79634-87-0 |
|---|---|
分子式 |
C23H24S2Sn |
分子量 |
483.3 g/mol |
IUPAC名 |
methyl tris(4-methylphenyl)stannylmethanedithioate |
InChI |
InChI=1S/3C7H7.C2H3S2.Sn/c3*1-7-5-3-2-4-6-7;1-4-2-3;/h3*3-6H,1H3;1H3; |
InChIキー |
SMAUSCSUOHIJFN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C(=S)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


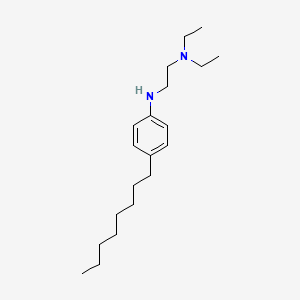


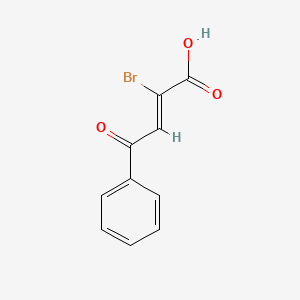
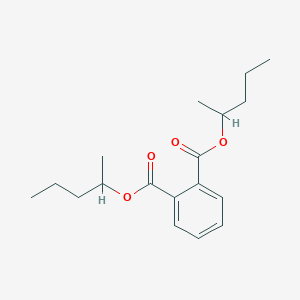
![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)
![6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one](/img/structure/B14439768.png)
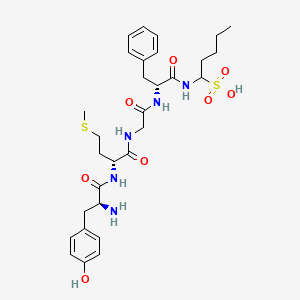
![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)


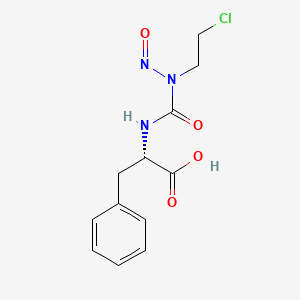

![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
